N,N'-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide)
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Overview
Description
N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C23H34N2O4S2. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of nonane-1,9-diamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide groups.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzene-1-sulfonamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Propane-1,3-diyl)bis(4-methylbenzene-1-sulfonamide)
Uniqueness
N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds .
Properties
CAS No. |
83492-50-6 |
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Molecular Formula |
C23H34N2O4S2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
4-methyl-N-[9-[(4-methylphenyl)sulfonylamino]nonyl]benzenesulfonamide |
InChI |
InChI=1S/C23H34N2O4S2/c1-20-10-14-22(15-11-20)30(26,27)24-18-8-6-4-3-5-7-9-19-25-31(28,29)23-16-12-21(2)13-17-23/h10-17,24-25H,3-9,18-19H2,1-2H3 |
InChI Key |
MHHHMXPJFRWJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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